Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate
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Overview
Description
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazole-pyridine ring systemThe presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions and synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization and esterification to introduce the methyl carboxylate group . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is primarily related to its ability to interact with specific molecular targets. The bromine atom and the carboxylate group facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern.
Imidazo[1,2-a]pyridine: Another fused heterocycle with distinct properties.
Pyrazolo[4,3-c]pyridine: Contains a pyrazole ring instead of an imidazole ring
Uniqueness: Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile functionalization, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound characterized by a complex fused imidazole and pyridine ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrN3O2, with a molecular weight of approximately 296.12 g/mol. The presence of a bromine atom at the 7-position and a carboxylate group at the 2-position significantly influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₈BrN₃O₂ |
Molecular Weight | 296.12 g/mol |
CAS Number | Not specified |
Structural Features | Fused imidazole-pyridine structure |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, allowing it to modulate biochemical pathways involved in inflammation and cancer progression. Specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in tumor growth.
- Receptor Modulation : It may act on specific receptors that play roles in cellular signaling pathways.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For instance, it has been reported to inhibit proliferation with an IC50 value in the low micromolar range.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 50 µM to 100 µM depending on the strain tested .
Case Study 1: Anticancer Activity
In a study focusing on human colon carcinoma cells (HCT116), this compound was found to induce apoptosis through the activation of caspase pathways. The results suggested that this compound could be developed into a therapeutic agent for colorectal cancer treatment.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited bacterial growth with notable potency against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | Chlorine atom instead of bromine | Moderate anticancer activity |
7-Fluoro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | Fluorine atom; different reactivity | Lower antimicrobial activity |
7-Iodo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | Iodine atom; higher molecular weight | Similar anticancer effects |
Properties
Molecular Formula |
C8H6BrN3O2 |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-3-10-2-4(9)6(5)12-7/h2-3H,1H3,(H,11,12) |
InChI Key |
MLJULEJKYGCOFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=NC=C2N1)Br |
Origin of Product |
United States |
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